molecular formula C6H12N2O2 B13259475 4-Amino-2-ethyl-1,2-oxazinan-3-one

4-Amino-2-ethyl-1,2-oxazinan-3-one

Cat. No.: B13259475
M. Wt: 144.17 g/mol
InChI Key: FJYSGTOWVMRMOF-UHFFFAOYSA-N
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Description

4-Amino-2-ethyl-1,2-oxazinan-3-one is a heterocyclic compound that contains an oxazinanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-amino-2-ethyl-1,2-oxazinan-3-one involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is typically catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild, metal-free conditions . The reaction setup is straightforward, requiring only the mixing of reagents without the need for extensive work-up before purification.

Industrial Production Methods

This includes the use of eco-friendly catalysts and solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethyl-1,2-oxazinan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazinanone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-amino-2-ethyl-1,2-oxazinan-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-ethyl-1,2-oxazinan-3-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

4-amino-2-ethyloxazinan-3-one

InChI

InChI=1S/C6H12N2O2/c1-2-8-6(9)5(7)3-4-10-8/h5H,2-4,7H2,1H3

InChI Key

FJYSGTOWVMRMOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(CCO1)N

Origin of Product

United States

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